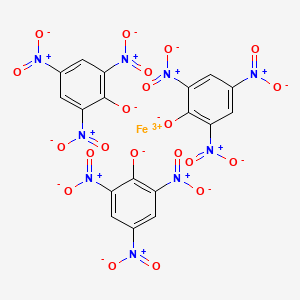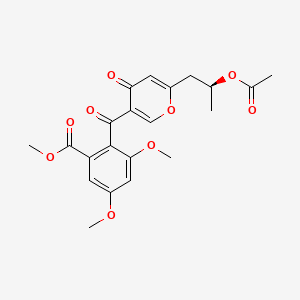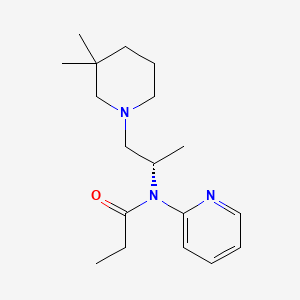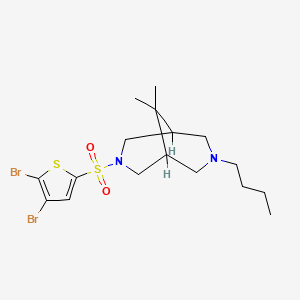
3-Butyl-7-((4,5-dibromo-2-thienyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-7-((4,5-dibromo-2-thienyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a bicyclic nonane core, substituted with butyl, dibromo-thienyl, and sulfonyl groups, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-7-((4,5-dibromo-2-thienyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic nonane core, followed by the introduction of the butyl group through alkylation reactions. The dibromo-thienyl group is then added via a bromination reaction, and finally, the sulfonyl group is introduced using sulfonation techniques. Each step requires specific reaction conditions, such as controlled temperature, pressure, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compounds suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-7-((4,5-dibromo-2-thienyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-Butyl-7-((4,5-dibromo-2-thienyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Butyl-7-((4,5-dibromo-2-thienyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and optimizing its use in medicine.
Comparison with Similar Compounds
Similar Compounds
- 3-Butyl-7-((4,5-dichloro-2-thienyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane
- 3-Butyl-7-((4,5-difluoro-2-thienyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane
- 3-Butyl-7-((4,5-diiodo-2-thienyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane
Uniqueness
Compared to similar compounds, 3-Butyl-7-((4,5-dibromo-2-thienyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(331)nonane stands out due to the presence of dibromo-thienyl and sulfonyl groups, which impart unique chemical and biological properties
Properties
CAS No. |
120465-97-6 |
|---|---|
Molecular Formula |
C17H26Br2N2O2S2 |
Molecular Weight |
514.3 g/mol |
IUPAC Name |
3-butyl-7-(4,5-dibromothiophen-2-yl)sulfonyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C17H26Br2N2O2S2/c1-4-5-6-20-8-12-10-21(11-13(9-20)17(12,2)3)25(22,23)15-7-14(18)16(19)24-15/h7,12-13H,4-6,8-11H2,1-3H3 |
InChI Key |
PCTRGNZMGSLVKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC2CN(CC(C1)C2(C)C)S(=O)(=O)C3=CC(=C(S3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


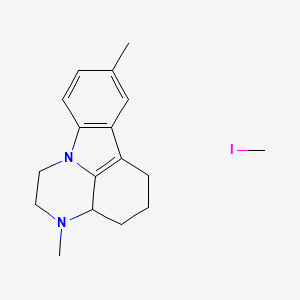
![(6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12741598.png)


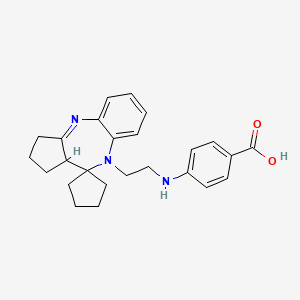

![2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B12741617.png)

![(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B12741642.png)

